4'-Fluoro-3'-nitroacetophenone

Overview

Description

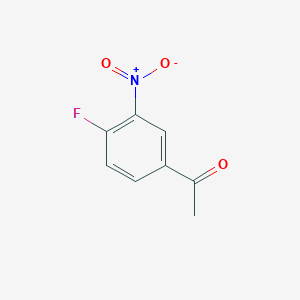

4’-Fluoro-3’-nitroacetophenone, with the chemical formula C₈H₆FNO₃, is a derivative of acetophenone featuring fluoride and nitro substituents. This compound is commonly used as a molecular scaffold in the synthesis of active pharmaceutical ingredients due to its three functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’-nitroacetophenone typically involves a multi-step process:

Friedel-Crafts Acylation: This step introduces the acetophenone moiety.

Industrial Production Methods: Industrial production methods for 4’-Fluoro-3’-nitroacetophenone often involve similar steps but are optimized for large-scale synthesis. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3’-nitroacetophenone undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluoride group can be substituted by nucleophiles.

Reduction: The nitro group can be reduced to an amine.

Amination: The ketone group can undergo amination reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

Amination: Amines or ammonia under basic conditions.

Major Products:

Substituted Aromatics: Products from nucleophilic aromatic substitution.

Amines: Products from the reduction of the nitro group.

Aminated Ketones: Products from amination reactions.

Scientific Research Applications

Applications in Pharmaceutical Research

4'-FNAP serves as an essential building block in the development of active pharmaceutical ingredients (APIs). Its structural characteristics allow it to function as a molecular scaffold for synthesizing various therapeutic agents. Notably, it has been employed in the synthesis of compounds targeting Trypanosoma cruzi , the causative agent of Chagas disease, demonstrating effectiveness with a potency of 8 nM .

Table: Synthesis Pathways for 4'-FNAP

| Synthesis Method | Description | Yield Efficiency |

|---|---|---|

| Nitration | Electrophilic substitution on acetophenone | Varies |

| Fluorination | Nucleophilic substitution to introduce fluorine | Varies |

Potential Biological Effects

- Anticancer Properties : Preliminary studies suggest that derivatives of 4'-FNAP may influence cell signaling pathways related to apoptosis and proliferation, indicating possible anticancer activity.

- Antioxidant Activity : Some investigations have hinted at antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

- Synthesis and Evaluation of Anticancer Agents : A study focused on synthesizing novel dichloroacetophenones from derivatives like 4'-FNAP showed promising anticancer activity against various cell lines. The structure-activity relationship (SAR) highlighted how modifications to the nitro and fluorine groups impacted efficacy .

- Biological Interaction Studies : Although comprehensive interaction studies are sparse, existing research suggests that compounds similar to 4'-FNAP can modulate gene expression and influence metabolic pathways, emphasizing the need for detailed exploration into its biological roles.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-nitroacetophenone involves its functional groups:

Molecular Targets: The compound can interact with enzymes and proteins through its nitro and fluoride groups.

Comparison with Similar Compounds

4’-Fluoroacetophenone: Lacks the nitro group, making it less reactive in certain reactions.

3’-Nitroacetophenone: Lacks the fluoride group, affecting its reactivity and applications.

4’-Hydroxy-3’-nitroacetophenone: Contains a hydroxyl group instead of a fluoride group, altering its chemical properties.

Uniqueness: 4’-Fluoro-3’-nitroacetophenone is unique due to the presence of both fluoride and nitro groups, which provide a combination of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Biological Activity

4'-Fluoro-3'-nitroacetophenone (CAS Number 400-93-1) is a fluorinated derivative of acetophenone characterized by the presence of a fluorine atom and a nitro group on the aromatic ring. Its molecular formula is , with a molecular weight of 183.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.

The compound's structure is defined by its functional groups, which contribute to its reactivity and biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆FNO₃ |

| Molecular Weight | 183.14 g/mol |

| Purity | >98% |

| Melting Point | 47 °C – 51 °C |

| Appearance | Light brown crystals |

This compound serves as a precursor for synthesizing various bioactive compounds through nucleophilic aromatic substitution and other reactions. Notably, it has been utilized to create inhibitors targeting Trypanosoma cruzi with reported potency as low as 8 nM . The synthesis pathway typically involves:

- Nucleophilic Aromatic Substitution : The fluoride group is replaced by nucleophiles.

- Amination : The ketone functionality undergoes amination.

- Reduction : The nitro group is reduced to an amine or other functional groups.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity against Trypanosoma cruzi. The synthesized compounds demonstrate varying degrees of efficacy, with some showing IC50 values in the nanomolar range, making them promising candidates for further development .

Cytotoxicity and Selectivity

A study evaluating the cytotoxic effects of related compounds on various cell lines found that while some derivatives exhibited potent activity against cancer cells, they maintained selectivity towards non-cancerous cells, suggesting a favorable therapeutic index .

Case Studies

- Inhibition of Trypanosoma cruzi : A compound derived from this compound was tested in vitro against T. cruzi, achieving an IC50 of 8 nM, indicating strong potential for treating Chagas disease .

- Cytotoxicity against Glioblastoma : Another study highlighted the effectiveness of similar compounds in inhibiting glioblastoma cell growth, with IC50 values ranging from 0.82 to 1.23 μM, showcasing their potential in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to the presence and position of substituents on the aromatic ring. The following factors are critical in determining their activity:

- Electrophilicity : The nitro group enhances electrophilicity, facilitating interactions with biological targets.

- Hydrophobic Interactions : Fluorine substituents increase lipophilicity, improving membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Fluoro-3'-nitroacetophenone?

Methodological Answer:

- Nitration followed by Fluorination: Start with acetophenone derivatives, such as 4'-chloroacetophenone. Nitrate the aromatic ring at the meta-position using a nitrating mixture (HNO₃/H₂SO₄). Subsequent halogen exchange (e.g., via nucleophilic aromatic substitution) replaces the chloro group with fluorine using KF or CsF in polar aprotic solvents like DMF .

- Direct Functionalization: Fluorination of pre-nitrated acetophenone derivatives using fluorinating agents like Selectfluor® under controlled conditions .

- Validation: Confirm purity via HPLC or GC-MS and structural identity using NMR (¹H/¹³C) and FT-IR to verify nitro and carbonyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic proton splitting patterns (e.g., para-fluoro and meta-nitro substituents cause distinct deshielding). The carbonyl carbon (C=O) appears at ~200 ppm in ¹³C NMR .

- FT-IR: Look for nitro group absorption at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching). The carbonyl stretch appears at ~1680 cm⁻¹ .

- Mass Spectrometry (EI-MS): Confirm molecular ion [M⁺] at m/z 197 (C₈H₆FNO₃) and fragmentation patterns (e.g., loss of NO₂ or COCH₃ groups) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation of dust .

- Storage: Store in airtight containers at 4–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .

- Disposal: Follow federal/local regulations for nitro compounds. Neutralize with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How can contradictory CAS registry numbers for this compound be resolved?

Methodological Answer:

- Data Cross-Validation: Cross-reference authoritative databases (e.g., NIST, PubChem) and supplier catalogs. For example, cites CAS 32083-66-2, while lists 400-93-1. Verify via spectral data (NMR, IR) against known standards .

- Synthesis Verification: Reproduce synthesis from a peer-reviewed protocol and compare physical properties (melting point, HPLC retention time) to resolve discrepancies .

Q. What catalytic strategies optimize the reduction of the nitro group in this compound?

Methodological Answer:

- Hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction of the ketone .

- Hydrodeoxygenation (HDO): Apply Fe25Ru75@SILP catalysts at 120°C and 50 bar H₂ for selective conversion to 4’-fluoroaniline. Analyze intermediates (e.g., hydroxylamines) via GC-MS .

- Chemoselective Control: Adjust solvent polarity (e.g., mesitylene vs. THF) to favor nitro reduction over ketone hydrogenation .

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nitro and fluoro groups activate the aromatic ring toward nucleophilic attack at the ortho/para positions. Use DFT calculations (e.g., Gaussian) to map electron density .

- Steric Considerations: Substituents at the 3’-nitro position hinder nucleophilic approach. Test reactivity with bulky nucleophiles (e.g., tert-butoxide) vs. smaller ones (e.g., NH₃) .

Q. What strategies address low yields in synthesizing quinoxaline derivatives from this compound?

Methodological Answer:

- Reaction Optimization: Condense with 1,2-diamines under reflux in acetic acid. Increase diamine equivalents (1.5–2.0 eq.) and monitor pH to avoid premature cyclization .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., Schiff bases). Add dehydrating agents (MgSO₄) to shift equilibrium toward quinoxaline formation .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Validate against experimental IC₅₀ data for antimicrobial or anticancer activity .

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). Correlate nitro group orientation with inhibitory potency .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How to resolve?

Methodological Answer:

- Source Evaluation: Compare data from peer-reviewed journals vs. supplier catalogs. For example, reports mp 93–95°C for a related compound, while lacks mp data.

- Experimental Replication: Purify the compound via recrystallization (ethanol/water) and measure mp using a calibrated apparatus. Publish corrected data with detailed protocols .

Q. Tables for Key Data

Properties

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCNZDJJIOLIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370392 | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-93-1 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.